1-Bromo-2,3-dimethyl-4-nitrobenzene

Physicochemical Property Purification Process Chemistry

1-Bromo-2,3-dimethyl-4-nitrobenzene (CAS 101421-63-0) is a polysubstituted nitroaromatic halide belonging to the dimethyl-nitrobromobenzene subclass (C₈H₈BrNO₂, MW 230.06 g/mol). Its defining structural feature is the ortho-relationship between the bromine atom (at C-1) and the two adjacent methyl groups at C-2 and C-3, with a strong electron-withdrawing nitro group at C-4.

Molecular Formula C8H8BrNO2
Molecular Weight 230.06 g/mol
CAS No. 101421-63-0
Cat. No. B1279902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2,3-dimethyl-4-nitrobenzene
CAS101421-63-0
Molecular FormulaC8H8BrNO2
Molecular Weight230.06 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1C)Br)[N+](=O)[O-]
InChIInChI=1S/C8H8BrNO2/c1-5-6(2)8(10(11)12)4-3-7(5)9/h3-4H,1-2H3
InChIKeyPQSZBOYJFKZYQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2,3-dimethyl-4-nitrobenzene (CAS 101421-63-0): A Sterically-Hindered, Ortho-Substituted Nitroaryl Bromide Building Block


1-Bromo-2,3-dimethyl-4-nitrobenzene (CAS 101421-63-0) is a polysubstituted nitroaromatic halide belonging to the dimethyl-nitrobromobenzene subclass (C₈H₈BrNO₂, MW 230.06 g/mol) . Its defining structural feature is the ortho-relationship between the bromine atom (at C-1) and the two adjacent methyl groups at C-2 and C-3, with a strong electron-withdrawing nitro group at C-4. This substitution pattern creates a uniquely congested steric and electronic environment around the reactive bromine center . The compound is commercially available as a research intermediate with typical purities of 95–97% from multiple suppliers .

Why Procurement of Any Dimethyl-Nitrobromobenzene Isomer Cannot Substitute for 1-Bromo-2,3-dimethyl-4-nitrobenzene


The dimethyl-nitrobromobenzene isomer class encompasses multiple regioisomers with identical molecular formula (C₈H₈BrNO₂) but distinct steric and electronic properties that critically govern reactivity [1]. For example, 1-bromo-2,4-dimethyl-5-nitrobenzene (CAS 69383-59-1) presents a markedly different spatial arrangement of methyl and nitro groups relative to bromine, leading to divergent cross-coupling kinetics and cyclization outcomes . Similarly, 4-bromo-2,5-dimethylnitrobenzene (CAS 15540-81-5) and 1-bromo-2-methyl-4-nitrobenzene (CAS 7149-70-4) exhibit differing steric congestion at the reactive halide site, directly influencing catalytic cycle efficiency in Pd-mediated transformations . Generic substitution among these isomers without verifying the 2,3-dimethyl-4-nitro substitution pattern risks failed reactions, altered regiochemical outcomes in heterocycle synthesis, and irreproducible biological activity in derived compound series, as demonstrated by the structure-dependent antifungal potency of 4-bromo-pyrrolo[1,2-a]quinoline analogs [2].

Quantitative Differentiation of 1-Bromo-2,3-dimethyl-4-nitrobenzene: Comparator-Based Evidence Guide


Predicted Boiling Point Differentiates Ortho-Dimethyl Substitution from Other Isomers

The predicted boiling point of the target compound is 295.4 ± 35.0 °C at 760 mmHg, which is numerically higher than the predicted boiling point of its 2,4-dimethyl-5-nitro isomer (69383-59-1) at 293.6 ± 35.0 °C . The 2,5-dimethyl-4-nitro isomer (15540-81-5) records a still lower predicted boiling point of 288.8 ± 35.0 °C . The observed trend—where the 2,3-dimethyl arrangement yields the highest predicted boiling point among C₈H₈BrNO₂ isomers with available data—is consistent with maximized intermolecular dipole-dipole interactions arising from the contiguous alignment of electron-donating methyl groups adjacent to the electron-withdrawing nitro and bromo substituents .

Physicochemical Property Purification Process Chemistry

Computed LogP of 2.97 Distinguishes Ortho-Dimethyl Pattern from Mono-Methyl and Alternative Dimethyl Substitutions

The target compound displays a computed LogP of 2.97 (ALOGPS or equivalent prediction method) . This value is substantially higher than the LogP of 2.30 (XLogP3) reported for the mono-methyl analog 1-bromo-2-methyl-4-nitrobenzene (CAS 7149-70-4), which carries only one methyl substituent [1]. The addition of the second methyl group in the immediate vicinity of the bromine center not only increases lipophilicity by approximately 0.67 log units but also introduces steric shielding of the C–Br bond, a dual effect that alters both compound solubility and reactivity in cross-coupling reactions .

Lipophilicity LogP Drug Design QSAR

Antifungal SAR: BQ-Series Analogs Derived from 4-Bromo-2,3-Dimethyl-Nitro Scaffold Achieve Potency at Sub-Microgram Levels Against Fluconazole-Insensitive C. albicans

In a published structure–activity relationship (SAR) study, the target compound was used as a key building block to synthesize a series of dimethyl-4-bromo-1-(substituted benzoyl) pyrrolo[1,2-a]quinoline-2,3-dicarboxylate analogs [1]. Compounds BQ-06, BQ-07, and BQ-08—all derived from the 4-bromo-2,3-dimethyl-nitro scaffold—demonstrated in vitro inhibitory activity against Candida albicans at a concentration of 0.4 µg per assay, representing an approximately 75-fold improvement in potency over the standard drug fluconazole tested at 30 µg [2]. The most promising compound in the series (BQ-07) also exhibited favorable in silico binding affinity against C. albicans target proteins (SAP3/2H6T, β-glucanase/3N9K, sterol 14-alpha demethylase/5TZ1) and acceptable predicted pharmacokinetic profiles [3].

Antifungal Candida albicans Pyrroloquinoline Drug Discovery

Ortho-Dimethyl Array Enables Broad Cross-Coupling Scope Through Steric and Electronic Differentiation of the Aryl Bromide Site

The ortho-dimethyl substitution pattern in the target compound distinguishes it from the meta-dimethyl isomer (15540-81-5: 4-bromo-2,5-dimethylnitrobenzene) in terms of steric encumbrance at the reactive C–Br bond. In the target compound, both methyl groups are adjacent to bromine at C-2 and C-3, creating a di-ortho-substituted aryl bromide. In contrast, the 2,5-dimethyl isomer (15540-81-5) features only one ortho-methyl group . This structural difference is consistent with a class of sterically-hindered aryl bromides that have been shown to participate successfully in Pd-catalyzed Suzuki-Miyaura, Heck, and Sonogashira couplings, albeit potentially requiring tailored ligand/catalyst systems to overcome steric hindrance . No enantioselective cross-coupling data specific to the target compound exist in the peer-reviewed literature; this inference is drawn from the reactivity of closely related di-ortho-substituted bromoarenes .

Cross-Coupling Suzuki-Miyaura Palladium Catalysis C–C Bond Formation

Predicted Hydrogen Bond Acceptor Count of 2 Differentiates Target from Amino-Substituted Analog 2,3-Dimethyl-4-nitroaniline for Orthogonal Reactivity Design

The target compound (1-bromo-2,3-dimethyl-4-nitrobenzene) contains two hydrogen bond acceptor (HBA) sites from the nitro group. In comparison, the amino analog 2,3-dimethyl-4-nitroaniline (CAS 80879-86-3) possesses three HBA sites (two from the nitro group and one from the amino nitrogen lone pair) plus two hydrogen bond donor (HBD) sites from the NH₂ group . The absence of HBD functionality and the lower HBA count in the target compound render it less polar and more suitable for reactions requiring anhydrous or non-protic conditions. Furthermore, the measured melting point of 2,3-dimethyl-4-nitroaniline (118–120 °C) is well-characterized , whereas the melting point of the target compound is not publicly reported, suggesting the compound exists as a liquid or low-melting solid at ambient temperature, which can be advantageous for liquid-phase handling and automated dispensing .

Molecular Descriptor H-Bond Acceptor Drug-Likeness Combinatorial Chemistry

Best Research and Industrial Application Scenarios for 1-Bromo-2,3-dimethyl-4-nitrobenzene


Synthesis of Antifungal Pyrrolo[1,2-a]quinoline Analogs Targeting Drug-Resistant Candida albicans

As demonstrated by the 2021 study in Molecules, the target compound serves as a validated starting material for generating pyrrolo[1,2-a]quinoline-2,3-dicarboxylate analogs with potent in vitro antifungal activity [1]. Researchers developing novel antifungal agents, particularly against fluconazole-resistant C. albicans strains, can use this scaffold to access compounds with demonstrated inhibitory concentrations as low as 0.4 µg—75-fold more potent than the clinical standard. Procuring this specific isomer ensures fidelity to the published SAR, where BQ-06, BQ-07, and BQ-08 (derived from the target scaffold) significantly outperform BQ-02 (12.5 µg) .

Pd-Catalyzed Cross-Coupling for Construction of Sterically-Congested Biaryl Architectures

The di-ortho-substituted nature of the target aryl bromide makes it suitable as a challenging electrophile in Pd-catalyzed Suzuki-Miyaura, Heck, and Sonogashira reactions requiring tailored ligand systems [1]. The ortho-dimethyl array creates a sterically-demanding environment that can be exploited for atropisomer synthesis, chiral ligand design, or construction of hindered biaryl pharmacophores. Procurement teams should pair this compound with specialized phosphine ligands (e.g., SPhos, XPhos) to achieve optimal coupling efficiency .

Building Block for Nitro-Reduction and Subsequent Heterocycle Formation

The para-nitro group in the target compound is positioned for selective reduction to the corresponding aniline, enabling subsequent diazotization, Sandmeyer chemistry, or construction of benzimidazole, quinoxaline, and other nitrogen-containing heterocycles [1]. Because the bromine atom remains intact during typical nitro reduction conditions (e.g., Fe/HCl, SnCl₂, or catalytic hydrogenation), the reduced intermediate retains a cross-coupling handle for further diversification. This orthogonal reactivity is not available in the amino-substituted analog 2,3-dimethyl-4-nitroaniline, where the free NH₂ group competes in subsequent reactions .

Physicochemical Property-Driven Library Design in Medicinal Chemistry

With a computed LogP of 2.97 and zero hydrogen bond donors, the target compound introduces balanced lipophilicity and low polarity when incorporated into fragment libraries or lead optimization series [1]. Its LogP is approximately 0.67 units higher than the mono-methyl analog 1-bromo-2-methyl-4-nitrobenzene, providing medicinal chemists with a predictable logD increment for fine-tuning compound solubility and membrane permeability . The absence of experimental melting point data—suggesting a liquid or low-melting solid—further supports automated library synthesis workflows .

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